benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
Benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Approaches and Derivative Formation
Researchers have developed various synthesis methods and derived numerous compounds from the core structure of benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate. For example, Singh and Vedi (2014) synthesized a series of novel triazolylindole derivatives, highlighting the versatility of the core structure in generating various bioactive compounds (Singh & Vedi, 2014). Wurfer and Badea (2021) synthesized new compounds by alkylation and reduction processes, demonstrating the chemical reactivity and potential for generating diverse derivatives (Wurfer & Badea, 2021).
Physicochemical Analysis
In-depth physicochemical analysis and structural confirmation of the derivatives have been a significant focus. For instance, Safonov, Panasenko, and Knysh (2017) conducted comprehensive physical-chemical analyses, including 1H-NMR spectroscopy and HPLC-MS, to confirm the structures of synthesized 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate acids salts (Safonov, Panasenko, & Knysh, 2017).
Biological and Pharmacological Applications
Antimicrobial and Antioxidant Properties
Baytas et al. (2012) explored the in vitro scavenging of DPPH and superoxide radical, lipid peroxidation inhibition effects, and antimicrobial properties of synthesized 1,2,4-triazole derivatives, suggesting potential applications in combating oxidative stress and microbial infections (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Anti-inflammatory Activities
Labanauskas et al. (2004) synthesized and evaluated the anti-inflammatory activity of various 1,2,4-triazole-3-thiol derivatives, showcasing the therapeutic potential of these compounds in inflammation-related disorders (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Mechanism of Action
Target of Action
The compound contains an indole ring, which is a common structure in many biologically active molecules. Indole derivatives are known to interact with various targets, including enzymes and receptors .
Mode of Action
The exact mode of action would depend on the specific target the compound interacts with. Generally, indole derivatives can bind to their targets and modulate their activity .
Biochemical Pathways
The compound could potentially affect multiple biochemical pathways due to the presence of the indole ring. For example, indole derivatives have been found to influence pathways related to inflammation, cell proliferation, and neurotransmission .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and the pathways it influences. Indole derivatives can have a wide range of effects, from altering gene expression to modulating cellular signaling .
properties
IUPAC Name |
benzyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-32-20-11-7-10-19(14-20)30-25(22-15-27-23-13-6-5-12-21(22)23)28-29-26(30)34-17-24(31)33-16-18-8-3-2-4-9-18/h2-15,27H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHXBUCBCSAMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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